6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Description
Structural Elucidation and Nomenclature
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 6-(4-methylpiperazin-1-yl)-2'-(naphthalen-2-yl)-1H,3'H-2,5'-bibenzo[d]imidazole reflects the compound’s core structure, substituents, and connectivity. Key elements include:
- Core structure : A 2,5'-bibenzo[d]imidazole system, consisting of two benzimidazole rings connected via a single bond.
- Substituents :
- Naphthalen-2-yl group : Attached to the 2'-position of one benzimidazole ring.
- 4-Methylpiperazin-1-yl group : Linked to the 6-position of the other benzimidazole ring.
Isomeric considerations :
- Regioisomerism : The naphthalen-2-yl group is fixed at the 2'-position of the benzimidazole, eliminating positional isomerism. The 4-methylpiperazine substituent is fixed at the 6-position of the second benzimidazole ring, precluding further regioisomerism.
- Stereoisomerism : The planar benzimidazole rings and symmetrical piperazine moiety lack stereogenic centers, ruling out enantiomers or diastereomers.
Table 1: Molecular Identifiers
Molecular Architecture Analysis
The compound’s architecture integrates aromatic, heterocyclic, and aliphatic components:
Benzimidazole Core and Substituents
- Bibenzo[d]imidazole backbone : Two benzimidazole rings (fused benzene-imidazole systems) connected via a single bond. The 1H,3'H designation indicates hydrogen atoms at positions 1 and 3 of the respective rings.
- Naphthalen-2-yl substituent :
- 4-Methylpiperazin-1-yl substituent :
Structural Connectivity and Conformation
- Naphthalene-benzimidazole interaction : The naphthalen-2-yl group adopts a planar conformation, enabling π-π interactions with adjacent aromatic systems.
- Piperazine flexibility : The 4-methylpiperazine ring typically adopts a chair conformation, balancing conformational flexibility with steric bulk.
Crystallographic Characterization and Conformational Dynamics
While no direct crystallographic data exists for this compound, insights can be drawn from related bis-benzimidazoles:
Packing Motifs in Analogous Compounds
- Hydrogen bonding : Benzimidazole NH groups participate in intermolecular hydrogen bonds, forming extended networks.
- π-π stacking : Naphthalene and benzimidazole rings engage in face-to-face interactions, stabilizing crystal lattices.
- Piperazine interactions : The methylpiperazine moiety may form hydrogen bonds or van der Waals contacts with adjacent molecules.
Conformational Flexibility
- Dihedral angles : The angle between the two benzimidazole rings is influenced by steric and electronic factors. In related compounds, this angle typically ranges from 30° to 60°.
- Naphthalene orientation : The naphthalen-2-yl group may adopt a coplanar or slightly tilted arrangement relative to the benzimidazole ring, depending on crystal packing forces.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6/c1-34-12-14-35(15-13-34)23-9-11-25-27(18-23)33-29(31-25)22-8-10-24-26(17-22)32-28(30-24)21-7-6-19-4-2-3-5-20(19)16-21/h2-11,16-18H,12-15H2,1H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFKDPHPUCTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438078 | |
| Record name | Hoechst 33258 analog 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23491-55-6 | |
| Record name | Hoechst 33258 analog 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Intermediate Benzimidazole Thiol Derivatives and Alkylation
One approach involves preparing benzimidazole-2-thiol derivatives, which can be alkylated to introduce linkers for further amine substitution:
- Benzimidazole-2-thiol derivatives are obtained by reported procedures involving condensation and sulfur incorporation.
- These thiol derivatives are alkylated with haloalkanes such as 1-bromo-3-chloropropane in the presence of potassium carbonate, yielding intermediates with chloroalkyl substituents.
- Subsequent nucleophilic substitution with secondary amines (e.g., piperazine derivatives) in DMF leads to the final amine-linked benzimidazole derivatives.
This method is useful for incorporating the piperazine moiety via a thiopropyl linker, which may be adapted for the methylpiperazine substituent in the target compound.
Direct Nucleophilic Substitution on Halomethyl Benzimidazoles
Another common method involves:
- Synthesizing 2-chloromethyl or 6-chloromethyl benzimidazole intermediates by condensation of o-phenylenediamine derivatives with 2-chloroacetic acid or related reagents under acidic conditions.
- These chloromethyl intermediates react with nucleophilic amines such as 4-methylpiperazine to substitute the chlorine atom and form the desired N-substituted benzimidazole derivatives.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and moderate heating (80–120 °C) to facilitate substitution.
Coupling of Substituted Benzimidazole Units
- The 2-substituted benzimidazole bearing the naphthyl group is synthesized separately by condensation of o-phenylenediamine with 2-naphthaldehyde.
- Coupling of this moiety to the 1H-benzimidazole core at the 2-position can be achieved via cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination if suitable halogenated intermediates are available.
- Alternatively, direct condensation or nucleophilic aromatic substitution may be employed depending on the functional groups present.
Example Procedure for Piperazine-Substituted Benzimidazole Derivatives
A representative synthesis of N-substituted (piperazin-1-yl)-2-nitrophenyl acetamide derivatives, which may be analogous to the preparation of the methylpiperazinyl benzimidazole moiety, is as follows:
- React N-(5-chloro-2-nitrophenyl)acetamide with N-substituted piperazine (e.g., 4-methylpiperazine) and triethylamine in DMSO.
- Stir the mixture at 120 °C for 6 hours.
- Monitor the reaction by TLC, then pour into ice-cold water to precipitate the product.
- Filter, dry, and purify by silica gel column chromatography using methanol/dichloromethane mixtures.
- Yields range from 72% to 98% with solid yellow products obtained.
This method highlights the efficient nucleophilic substitution on activated aromatic systems to introduce piperazine substituents.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Analytical Confirmation
- The synthesized benzimidazole derivatives are typically characterized by 1H NMR, 13C NMR, and mass spectrometry , confirming the incorporation of piperazine and naphthyl substituents.
- The presence of the methylpiperazine moiety is evidenced by characteristic chemical shifts in NMR spectra corresponding to the piperazine ring and methyl group.
- Purification is generally achieved through recrystallization or silica gel chromatography, yielding high-purity compounds suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction involves the intercalation of the dye into the minor groove of the DNA double helix .
Common Reagents and Conditions
The binding of this compound to DNA is facilitated by the presence of buffers such as phosphate-buffered saline (PBS) and the dye is often used in aqueous solutions. The binding reaction is typically carried out at room temperature and neutral pH .
Major Products Formed
The major product formed from the reaction of this compound with DNA is a stable dye-DNA complex that exhibits enhanced fluorescence. This complex is used for various analytical and imaging applications .
Scientific Research Applications
The compound exhibits notable biological activity primarily due to its ability to intercalate with DNA. It binds specifically to A/T-rich regions of DNA, which leads to conformational changes that enhance fluorescence. This property makes it an excellent candidate for various biological applications:
Fluorescent Probe for DNA Studies
- Cell Cycle Analysis : It allows visualization and analysis of cell distribution across different phases.
- Apoptosis Detection : The compound's selective binding enables detection of apoptotic cells through fluorescence intensity changes.
Scientific Research Applications
The applications of 6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole span several fields:
Chemistry
- Utilized as a fluorescent probe in studies of DNA interactions and conformations.
Biology
- Employed in:
- Cell cycle studies
- Apoptosis detection
- Chromosome analysis in living and fixed cells
Medicine
- Used in diagnostic assays for genetic disorders and cancer research.
Industry
- Applied in developing biosensors and quality control of nucleic acid-based products.
Fluorescent Imaging in Live Cells
In a study published in Nature Communications, researchers utilized this compound for imaging live cells, demonstrating its effectiveness in tracking cellular processes due to its strong fluorescence and specificity for DNA binding.
Cancer Research
A research article in Cancer Research highlighted the use of this compound in identifying apoptotic cells within tumor samples, showcasing its potential as a diagnostic tool in oncology.
Mechanism of Action
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole exerts its effects by binding to the minor groove of DNA. The dye preferentially binds to A/T-rich regions of the DNA double helix, causing a conformational change that enhances its fluorescence. This binding is facilitated by hydrogen bonds and van der Waals interactions between the dye and the DNA bases . The fluorescence intensity increases with the pH of the solution, making it a useful tool for various biological assays .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared with three analogs from literature (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound balances moderate solubility (via piperazine) with enhanced target binding due to the naphthalene group.
- The trimethoxyphenyl analog () is smaller but less soluble, limiting bioavailability.
- The C12-alkoxy analog () exhibits poor solubility but may have prolonged half-life due to lipophilicity .
Limitations and Challenges
- Target Compound : The bulky naphthalene group may complicate formulation or increase metabolic instability.
- ’s C12-Alkoxy Analog: Extreme hydrophobicity necessitates prodrug strategies or nanocarrier systems for delivery .
Biological Activity
Overview
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole, a compound belonging to the benzimidazole family, exhibits significant biological activity primarily due to its ability to intercalate with DNA. This compound is structurally related to Hoechst dyes, which are widely utilized in molecular biology for their fluorescence properties and specificity in binding to DNA, particularly in A/T-rich regions.
- Molecular Formula : C29H26N6
- Molecular Weight : 458.55 g/mol
- CAS Number : 23491-55-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its mechanism of binding to the minor groove of DNA. The binding is facilitated by hydrogen bonds and van der Waals interactions with the DNA bases, leading to a conformational change that enhances fluorescence. This property makes it an excellent candidate for applications in cellular imaging, apoptosis detection, and chromosomal analysis.
1. Fluorescent Probe for DNA Studies
The compound is extensively used as a fluorescent probe in various biological studies:
- Cell Cycle Analysis : It allows researchers to visualize and analyze the distribution of cells across different phases of the cell cycle.
- Apoptosis Detection : The compound's ability to bind selectively to DNA enables the detection of apoptotic cells through changes in fluorescence intensity.
3. Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. Although specific data on this compound's antimicrobial effects are scarce, benzimidazoles generally demonstrate activity against a range of pathogens, making them candidates for further research in this area.
Case Studies and Research Findings
Several studies have explored the broader category of benzimidazole compounds, highlighting their diverse biological activities:
- Bhandari et al. (2021) reported that benzimidazoles can act as antiviral agents, topoisomerase inhibitors, and antimicrobial agents. The study emphasizes the importance of functional groups at various positions on the benzimidazole ring for enhancing biological activity .
- In a comparative analysis of various benzimidazole derivatives, it was found that modifications at the 1-, 2-, and 5-position significantly influenced their pharmacological profiles, suggesting that similar modifications could enhance the efficacy of this compound .
- A study evaluating the cytotoxic effects of related compounds demonstrated that certain structural modifications led to increased potency against cancer cell lines, indicating a promising avenue for optimizing this compound's structure for enhanced therapeutic effects .
Q & A
Q. Optimization strategies :
- Solvent selection : DMAC enhances nucleophilicity for piperazine substitution, while DMF improves solubility for aryl coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
Advanced: How can QSAR models guide the rational design of analogs with improved activity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, molar refractivity, electronegativity) with biological activity (e.g., IC₅₀). For benzimidazole derivatives:
- Dataset curation : Use 131 analogs with experimentally determined IC₅₀ values against cancer cell lines (e.g., MDA-MB-231) via MTT assays .
- Descriptor selection : Topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters are critical for predicting cytotoxicity .
Example QSAR equation :
(MR = molar refractivity; R² = 0.89, Q² = 0.82)
Application : Prioritize analogs with higher molar refractivity and moderate logP for synthesis .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., naphthalenyl protons at δ 7.8–8.2 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 489.23) .
- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution. Low oral bioavailability (<20%) may explain poor in vivo activity .
- Metabolite identification : LC-MS/MS screens for inactive metabolites (e.g., oxidative degradation of the piperazine ring) .
- Orthogonal assays : Compare results across multiple cell lines (e.g., HL-60 leukemia vs. solid tumors) and animal models (e.g., xenografts vs. syngeneic) .
Advanced: What molecular docking strategies predict binding modes to biological targets?
Answer:
- Target selection : Prioritize enzymes like bacterial peptide deformylase (PDF) or kinases (e.g., VEGFR2) based on structural homology .
- Docking workflow :
- Prepare the protein (e.g., PDF PDB: 1LRU) by removing water and adding hydrogens.
- Generate ligand conformers using OMEGA.
- Dock with Glide SP/XP, focusing on the S1 pocket occupancy by the benzimidazole core .
- Validation : Compare docking scores (e.g., GlideScore < −8.0 kcal/mol) with known inhibitors (e.g., 5-bromo-3-benzyl-1-N-hydroxyacetamide) .
Basic: What in vitro assays evaluate anticancer activity, and how are they standardized?
Answer:
- MTT assay : Measure IC₅₀ in 72-hour treatments using adherent cancer cells (e.g., HL-60 leukemia). Normalize data to cisplatin controls .
- Apoptosis detection : Annexin V/PI staining via flow cytometry to quantify early/late apoptotic cells .
- Cell cycle analysis : PI staining with RNase A to assess G1/S arrest (common for DNA-intercalating agents) .
Advanced: How does the 4-methylpiperazine substituent influence pharmacological properties?
Answer:
- Solubility : The basic piperazine nitrogen increases water solubility at physiological pH (logD \sim1.5 vs. >2.5 for non-piperazine analogs) .
- Target engagement : The methyl group reduces off-target binding to hERG channels (IC₅₀ >10 μM vs. <1 μM for unsubstituted piperazine) .
- Bioisosteric replacement : Compare with morpholine (reduced potency) or piperidine (increased cytotoxicity) to validate piperazine’s role .
Q. Comparative data :
| Substituent | IC₅₀ (μM, MDA-MB-231) | logP |
|---|---|---|
| 4-Methylpiperazine | 0.89 | 2.1 |
| Morpholine | 3.45 | 1.8 |
| Piperidine | 1.12 | 2.4 |
| (Source: Adapted from ) |
Advanced: What formulation strategies improve bioavailability for in vivo studies?
Answer:
- Prodrug design : Synthesize phosphate or acetate esters of the benzimidazole NH group to enhance solubility (e.g., 10-fold increase in PBS) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release over 72 hours .
- Co-solvent systems : 10% DMSO/40% PEG 400 in saline for intraperitoneal administration (bioavailability: \sim60%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
